molecular formula C24H23N3O5 B2564382 1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203080-58-3

1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No. B2564382
M. Wt: 433.464
InChI Key: FEAWIHJFYBUXIO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structure Analysis : Studies have been conducted on the synthesis of compounds structurally related to 1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea. For instance, research on the synthesis of novel 4,5‐disubstituted thiazolyl urea derivatives reveals insights into the structural properties and potential biological activities of these compounds (Ling et al., 2008).

  • Catalytic Reactions : The compound has been used in catalytic enantioselective reactions, such as the aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives (Munck et al., 2017).

  • Chemical Transformations : Research on the syntheses of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of specific pyrrolidinones and isoindolinones highlights the versatility of this compound in various chemical transformations (Katritzky et al., 2001).

  • Novel Synthetic Approaches : Innovative methods for synthesizing analogs of 1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea have been developed. This includes the synthesis of 11-substituted dibenzo[b,f][1,4]oxazepines using a microwave-induced transformation and a phosphorous oxychloride-induced cyclocondensation (Zaware & Ohlmeyer, 2014).

  • Optical and Electrochemical Properties : The compound's derivatives have been studied for their optical and electrochemical properties. For example, research on sterically congested phosphite ligands describes the synthesis and characterization of derivatives, including observations of unprecedented eight-bond 31P,31P coupling in their NMR spectra (Pastor et al., 1993).

  • Diversity-Oriented Synthesis : The compound has also been used in the diversity-oriented synthesis of dihydrobenzoxazepinones, demonstrating its utility in the development of novel polycyclic systems (Moni et al., 2014).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-4-27-18-7-5-6-8-20(18)32-19-11-9-15(13-17(19)23(27)28)25-24(29)26-16-10-12-21(30-2)22(14-16)31-3/h5-14H,4H2,1-3H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAWIHJFYBUXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

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